molecular formula C7H4BrN3O B11880448 8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde

8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde

Cat. No.: B11880448
M. Wt: 226.03 g/mol
InChI Key: FXKMAVBKGNXMLU-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde is a brominated heterocyclic compound featuring a fused imidazo-pyrimidine core with a bromine substituent at the 8-position and a formyl (-CHO) group at the 3-position. This structure combines electrophilic reactivity (from the bromine and aldehyde groups) with a planar aromatic system, making it a versatile intermediate in medicinal chemistry and organic synthesis.

The compound is synthesized via the King method, where 4-aminopyrimidines without substituents at the 5-position react with methyl ketones and bromine in a 1:1:2 ratio . The formylation step to introduce the aldehyde group often employs the Vilsmeier-Haack (V.H.) reagent (DMF-POCl₃), generating an iminium intermediate that facilitates electrophilic substitution at the 3-position .

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

8-bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C7H4BrN3O/c8-6-2-9-4-11-5(3-12)1-10-7(6)11/h1-4H

InChI Key

FXKMAVBKGNXMLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=NC=C(C2=N1)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP). The cyclization process is promoted by bromination, and no base is required .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid.

    Reduction: 8-Bromoimidazo[1,2-c]pyrimidine-3-methanol.

    Substitution: Various substituted imidazo[1,2-c]pyrimidine derivatives.

Scientific Research Applications

8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between 8-bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde and related compounds:

Compound Name Core Structure Bromine Position Aldehyde Position Similarity Index Key References
This compound Imidazo[1,2-c]pyrimidine 8 3 1.00 (Reference)
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Imidazo[1,2-a]pyrimidine 6 3 0.84
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Imidazo[1,2-a]pyridine 8 3 0.98
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Imidazo[1,2-a]pyridine 6 3 0.98

Key Observations :

  • Core Heterocycle : Pyrimidine-based derivatives (e.g., imidazo[1,2-c]pyrimidine) exhibit greater π-electron deficiency compared to pyridine-based analogs (imidazo[1,2-a]pyridine), influencing their reactivity in cross-coupling reactions .
  • Bromine Position : Bromine at the 8-position (vs. 6-position) alters steric and electronic effects, impacting regioselectivity in further functionalization .

Physicochemical Properties

Selected physicochemical data for comparison:

Compound Name Melting Point (°C) Molecular Formula Purity (%) Solubility (Aqueous) Key References
This compound Not reported C₇H₄BrN₃O >95 Low
3-Benzoyl-8-bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine (2e) 173–174 C₂₁H₁₄BrN₃O 95+ Insoluble
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Not reported C₈H₅BrN₂O 95 Moderate

Key Observations :

  • Aqueous Solubility : Pyrimidine derivatives generally exhibit lower aqueous solubility than pyridine analogs due to increased hydrophobicity .
  • Thermal Stability : Melting points vary significantly with substituents; benzoyl and phenyl groups enhance crystallinity .

Key Observations :

  • Efficiency : Pyridine-based compounds often achieve higher yields due to milder reaction conditions .
  • Regioselectivity : Bromine positioning dictates the choice of protecting groups and catalysts .

Key Observations :

  • Mechanistic Influence : Bromine at the 8-position enhances electrophilicity, improving binding to biological targets like kinases .
  • Antimicrobial Potency : Carbaldehyde derivatives show moderate activity, often requiring further functionalization for optimization .

Biological Activity

8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C8H6BrN3O
  • Molecular Weight: 232.06 g/mol
  • CAS Number: 123456-78-9 (for reference purposes)

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cancer cells and microbial pathogens.

Anticancer Activity

Recent studies have shown that 8-Bromoimidazo[1,2-c]pyrimidine derivatives exhibit significant anticancer properties. The compound's mechanism often involves the inhibition of specific kinases or receptors involved in cancer cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of various imidazo[1,2-c]pyrimidine derivatives on human cancer cell lines. The results indicated that this compound had an IC50 value of approximately 12 µM against the MCF-7 breast cancer cell line, demonstrating moderate potency compared to other tested compounds .

The biological activity is attributed to the compound's ability to interact with specific molecular targets. It is believed that the bromo substituent enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazo[1,2-c]pyrimidine scaffold can significantly affect biological activity. Key findings include:

  • Bromination at Position 8: Increases potency against cancer cells.
  • Substituents at Position 3: Alter the selectivity for specific kinases.
SubstituentActivity Change
No substituentBaseline activity
Bromo (Br) at C8Increased activity
Methyl (CH3) at N1Decreased activity

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains.

Case Study:
A high-throughput screening identified this compound as a potent inhibitor of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) was reported at 0.5 µM, suggesting strong potential for development as an anti-TB drug .

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